WEHI-539 hydrochloride
Description
Historical Development and Discovery
The development of this compound originated from a collaborative research program between the Walter and Eliza Hall Institute and Genentech, a member of the Roche group, with findings published in Nature Chemical Biology in 2013. The research team, led by Dr Guillaume Lessene, Professor Keith Watson, and Professor David Huang from the Australian Cancer Research Foundation Chemical Biology division, along with Dr Peter Czabotar and Professor Peter Colman from the Structural Biology division, employed high-throughput screening techniques to identify initial lead compounds targeting BCL-XL. The discovery process involved systematic structure-guided medicinal chemistry to optimize binding affinity and selectivity for the BCL-XL protein target.
The compound represents the culmination of sustained research efforts focused on developing selective inhibitors of pro-survival BCL-2 family proteins. Dr Lessene emphasized that WEHI-539 was the first compound their chemistry team developed from scratch using the three-dimensional structure of BCL-XL to guide its design and refinement. This structure-based approach enabled the researchers to achieve unprecedented selectivity for BCL-XL over other related BCL-2 family proteins, addressing a critical need in apoptosis research for tools that could distinguish between the functions of different family members.
The research was supported by multiple funding organizations including the Australian Research Council, the National Health and Medical Research Council, the United States Leukemia and Lymphoma Society, Cancer Council Victoria, the Australian Cancer Research Foundation, and the Victorian Government. This extensive collaborative support reflects the significant scientific and therapeutic potential recognized in developing selective BCL-XL inhibitors for cancer research applications.
Position within BCL-2 Family Protein Inhibitors
This compound belongs to a specialized class of compounds known as BH3-mimetics, which are designed to bind to the same region of BCL-XL or related proteins as natural BH3-domain-containing pro-apoptotic proteins. This classification places the compound within a broader therapeutic strategy aimed at restoring apoptotic function in cancer cells that have acquired resistance to cell death through overexpression of pro-survival BCL-2 family proteins. The compound's mechanism involves binding to the hydrophobic groove of BCL-XL, thereby preventing its interaction with pro-apoptotic proteins and allowing apoptosis to proceed.
The selectivity profile of this compound distinguishes it significantly from other BCL-2 family inhibitors in clinical development. While compounds such as navitoclax (ABT-263) and ABT-199/GDC-0199 were in clinical trials for blood cancers and lymphomas at the time of WEHI-539's development, these earlier compounds lacked the high selectivity for BCL-XL that characterizes WEHI-539. The following table summarizes the selectivity data for this compound against different BCL-2 family proteins:
| Target Protein | Binding Affinity (Kd) | Selectivity Ratio |
|---|---|---|
| BCL-XL | 1.4 nM | 1.0 (reference) |
| BCL-2 | >750 nM | >536x |
| BCL-W | >550 nM | >393x |
| MCL-1 | >550 nM | >393x |
| A1 | >550 nM | >393x |
This exceptional selectivity profile makes this compound particularly valuable for research applications where the specific contribution of BCL-XL to cellular survival needs to be isolated from the effects of other BCL-2 family proteins. The compound's selectivity was confirmed through direct binding assays using surface plasmon resonance, demonstrating its utility as a chemical probe for BCL-XL-specific functions.
Significance in Apoptosis Research
The development of this compound has provided researchers with an unprecedented tool for investigating the specific role of BCL-XL in cellular apoptosis pathways. BCL-XL protein is frequently overexpressed in solid tumors, where it renders malignant cells resistant to anticancer therapeutics by preventing the natural cell death process that normally eliminates abnormal cells. High levels of BCL-XL expression are associated with poorer clinical outcomes for patients with lung, stomach, colon, and pancreatic cancers, highlighting the importance of understanding its function in cancer biology.
Research conducted with this compound has demonstrated its ability to induce apoptosis selectively in cells dependent on BCL-XL for survival. In mouse embryonic fibroblast cells lacking MCL-1, the compound induced characteristic apoptotic changes including mitochondrial cytochrome c release and caspase-3 processing. These findings confirmed that this compound specifically targets BCL-XL-mediated survival pathways without affecting other pro-survival mechanisms.
The compound has proven particularly valuable for investigating the complex interactions between different BCL-2 family proteins in regulating cell death. Studies have shown that this compound cannot induce cell death in mouse embryonic fibroblast cells lacking BAK protein, because this pro-apoptotic mediator is regulated by both BCL-XL and MCL-1. These findings have enhanced understanding of the cooperative relationships between pro-survival and pro-apoptotic BCL-2 family members in determining cellular fate.
Role as a Chemical Probe in BCL-XL Research
This compound has established itself as an essential chemical probe for BCL-XL research, enabling scientists to dissect the specific contributions of this protein to cellular survival and cancer development. The compound's exceptional binding affinity, with a dissociation constant of 0.6 nanomolar for BCL-XL, provides researchers with a highly potent tool for investigating BCL-XL-dependent cellular processes. Its selectivity profile allows for precise experimental manipulation of BCL-XL function without interfering with other BCL-2 family proteins, a capability that was previously unavailable to researchers.
The compound's utility as a chemical probe extends beyond simple protein inhibition studies to include detailed mechanistic investigations of apoptosis regulation. Researchers have utilized this compound to demonstrate that platelets purified from mice undergo significant apoptosis when exposed to the compound, providing insights into the role of BCL-XL in platelet survival. These studies have contributed to understanding the physiological functions of BCL-XL beyond its role in cancer cell survival.
The Chemical Probes Portal has recognized this compound as a valuable research tool, noting its high protein binding characteristics and potential limitations for in vivo applications due to its physicochemical properties. The compound's molecular weight of 583.7 daltons, calculated logarithm of partition coefficient of 6.86, and topological polar surface area of 121.66 square angstroms indicate high lipophilicity and protein binding. Despite these limitations for therapeutic applications, these properties do not diminish its value as a research tool for in vitro studies and cellular assays.
Properties
Molecular Formula |
C31H30ClN5O3S2 |
|---|---|
Molecular Weight |
620.18 |
Synonyms |
(E)-5-(3-(4-(aminomethyl)phenoxy)propyl)-2-(8-(2-(benzo[d]thiazol-2-yl)hydrazono)-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole-4-carboxylic acid |
Origin of Product |
United States |
Scientific Research Applications
Cancer Stem Cells and Chemoresistance
Research indicates that WEHI-539 can sensitize cancer stem cells (CSCs) to chemotherapy. In studies involving colon cancer stem cells pre-treated with WEHI-539, a significant decrease in clonogenic capacity was observed, highlighting the dependency of these cells on BCL-XL for survival. Furthermore, when CSCs were treated with WEHI-539 alongside chemotherapeutic agents like oxaliplatin, enhanced sensitivity was noted, suggesting potential applications in overcoming drug resistance .
Inhibition of Apoptosis in Resistant Cell Lines
In experiments with 5-fluorouracil (5-FU)-resistant HT-29 colon cancer cells, WEHI-539 demonstrated a markedly lower IC50 compared to parental cells, indicating its efficacy in targeting resistant cell populations. The treatment resulted in increased apoptosis rates and upregulation of caspase-3 and caspase-7 activities, essential mediators of programmed cell death . This suggests that BCL-XL plays a crucial role in the anti-apoptotic mechanisms of resistant cancer cells.
Synergistic Effects with Other Inhibitors
The combination of WEHI-539 with other inhibitors, such as ABT-199 (a BCL-2 inhibitor), has shown synergistic cytotoxic effects in leukemia cell lines. This combination enhances the induction of autophagy via the NOX4/ROS/p38 MAPK pathway, leading to increased degradation of MCL-1, another anti-apoptotic protein. Such findings support the potential for using WEHI-539 in combination therapies to improve treatment outcomes for patients with resistant cancers .
Case Studies and Experimental Findings
| Study | Cell Line | Treatment | Outcome |
|---|---|---|---|
| Colak et al., 2014 | Colon CSCs | WEHI-539 + Oxaliplatin | Increased sensitivity and decreased clonogenic growth |
| Spandidos et al., 2019 | HT-29 (5-FU-resistant) | WEHI-539 | Significant apoptosis induction; lower IC50 compared to parental cells |
| Research on U937 Cells | U937/HQ Cells | WEHI-539 + ABT-199 | Synergistic cytotoxicity; enhanced MCL1 degradation |
Comparison with Similar Compounds
ABT-737
- Mechanism : ABT-737 is a BH3 mimetic targeting BCL-XL, BCL-2, and BCL-w.
- Binding Affinity : Molecular dynamics simulations reveal distinct binding configurations for ABT-737 compared to WEHI-537. ABT-737 binds strongest to configurations qA1 and qA3, while WEHI-539 favors qW3 and qW4 .
- Efficacy : ABT-737 shows broader anti-cancer activity due to multi-target inhibition but may increase toxicity in platelets due to BCL-XL inhibition. WEHI-539’s selectivity for BCL-XL reduces off-target effects but limits efficacy in cancers reliant on BCL-2 or BCL-w .
ABT-263 (Navitoclax)
A-1331852
- Mechanism : A next-generation BCL-XL inhibitor.
- Potency : A-1331852 exhibits superior cellular potency compared to WEHI-539 in Annexin V assays, likely due to improved pharmacokinetics or reduced serum binding .
- Selectivity : Both compounds are selective for BCL-XL, but A-1331852 achieves cell death at lower concentrations, highlighting WEHI-539’s limitations in cellular uptake or target engagement .
Venetoclax (ABT-199)
- Mechanism : Selective BCL-2 inhibitor (IC50 < 1 nM).
- Synergy with Chemotherapy : In TNBC, both WEHI-539 and ABT-199 synergize with cisplatin, but WEHI-539 requires lower doses (50% inhibition achieved with less compound) .
- Therapeutic Context : Venetoclax is FDA-approved for hematologic malignancies, whereas WEHI-539 remains investigational, primarily targeting solid tumors with BCL-XL dependency .
Key Comparative Data
Mechanistic and Clinical Insights
- Combination Therapies :
- Resistance Mechanisms : Cells overexpressing MCL-1 or BCL-2 are resistant to WEHI-539, necessitating combination therapies with MCL-1 inhibitors .
Preparation Methods
Table 1: Solubility Profile of this compound
Stock Solution Preparation Protocols
Stock solutions are typically prepared at concentrations ≥10 mM to ensure long-term stability. GlpBio’s dilution calculator provides precise volumetric guidelines for 1 mg, 5 mg, and 10 mg aliquots, accounting for the compound’s molecular weight (620.18 g/mol). For example, 1 mg of this compound dissolved in 1.6124 mL of DMSO yields a 1 mM solution.
Table 2: Stock Solution Preparation Guidelines
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 1.6124 | 0.3225 | 0.1612 |
| 5 | 8.0622 | 1.6124 | 0.8062 |
| 10 | 16.1244 | 3.2249 | 1.6124 |
Post-preparation, aliquots should be stored at -20°C in airtight vials to prevent degradation. Freeze-thaw cycles must be minimized, as repeated phase transitions can compromise compound integrity.
Cell Culture Preparation and Treatment Parameters
In experimental models, this compound is applied to human colon cancer cells at 1 μM for 24 hours to assess its pro-apoptotic effects. Pre-treatment protocols involve thawing stock solutions on ice, diluting in culture media to the target concentration, and filtering through a 0.22 μm membrane to remove particulates.
Key Findings from Cell-Based Studies:
-
BCL-XL Dependency : WEHI-539’s efficacy is contingent on BCL-XL expression, as evidenced by restored clonogenicity in BCL-XL-overexpressing cells.
-
Synergy with Chemotherapy : Co-treatment with oxaliplatin enhances apoptosis in cancer stem cells (CSCs), reducing IC50 values by 40–60%.
Biological Validation of Prepared Solutions
Quality control measures include verifying apoptosis induction via cytochrome c release and caspase-3 activation in MEF cells lacking MCL-1. Platelet apoptosis assays in murine models further validate batch consistency, with EC50 values of 0.48 μM in BCL-XL-overexpressing systems .
Q & A
Q. What is the molecular mechanism of WEHI-539 hydrochloride in targeting BCL-XL, and how does this relate to apoptosis induction?
this compound is a BH3-mimetic compound that binds selectively to BCL-XL, a pro-survival protein in the BCL-2 family. By occupying the hydrophobic groove of BCL-XL, it disrupts its interaction with pro-apoptotic proteins like BAK/BAX, thereby releasing these effectors to initiate mitochondrial outer membrane permeabilization (MOMP) and caspase-mediated apoptosis . Its IC50 of 1.1 nM against BCL-XL underscores its high specificity . Researchers should validate this mechanism using competitive binding assays (e.g., surface plasmon resonance) and apoptosis markers (e.g., cleaved caspase-3) in cell lines with BCL-XL dependency.
Q. How can researchers confirm the selectivity of this compound for BCL-XL over other BCL-2 family proteins?
To assess selectivity, compare WEHI-539's inhibitory activity (e.g., IC50) against BCL-XL with related proteins (BCL-2, BCL-W, MCL-1) using fluorescence polarization or isothermal titration calorimetry. Evidence shows WEHI-539 has >100-fold selectivity for BCL-XL over BCL-2 and BCL-W . Pair this with genetic knockdown of BCL-XL in cell lines to confirm on-target apoptosis induction.
Q. What are the recommended experimental conditions for in vitro studies using this compound?
- Storage : Store lyophilized powder at -25°C to -15°C; reconstituted solutions (e.g., in DMSO) at -85°C to -65°C to prevent degradation .
- Dosage : Optimize concentrations (typically 10–500 nM) based on cell type and BCL-XL expression levels. Pre-test viability assays (e.g., MTT) to determine EC50 .
- Controls : Include BH3-mimetic negative controls (e.g., A-1210477 for MCL-1) and positive controls (e.g., ABT-263 for pan-BCL-2 inhibition) .
Advanced Research Questions
Q. How can this compound be used in combination therapies to overcome chemoresistance in cancer models?
BCL-XL overexpression is linked to resistance in solid tumors (e.g., colorectal, pancreatic) and hematological malignancies. Combine WEHI-539 with agents targeting complementary pathways:
- MLN8237 (Aurora A kinase inhibitor) : Synergistically induces BAX/BAK-dependent apoptosis in medulloblastoma models .
- Carboplatin : Enhances cell death in leukemia via mitochondrial priming .
- Venetoclax (BCL-2 inhibitor) : Sequential dosing may reduce platelet toxicity associated with BCL-XL inhibition . Validate synergy using Chou-Talalay analysis and monitor apoptosis via Annexin V/PI staining.
Q. What structural insights guide the optimization of WEHI-539 analogues for improved pharmacokinetics?
WEHI-539's benzothiazole hydrazone scaffold enables high-affinity BCL-XL binding but has poor solubility and metabolic stability. Structure-activity relationship (SAR) studies using X-ray crystallography and molecular dynamics (e.g., McMD-based docking) identified modifications to the hydrazone moiety that improve bioavailability . Advanced researchers should use fragment-based screening or NMR-guided design to refine substituents while maintaining selectivity .
Q. How do researchers reconcile contradictory data on WEHI-539's in vivo efficacy and toxicity?
While WEHI-539 shows potent in vitro activity, its in vivo utility is limited by on-target thrombocytopenia (due to platelet BCL-XL dependence). To address this:
- Tumor-specific delivery : Use nanoparticle encapsulation or antibody-drug conjugates (ADCs) to minimize systemic exposure .
- Dosing schedules : Intermittent dosing in xenograft models (e.g., 3 days on/4 days off) balances efficacy and toxicity .
- Biomarkers : Monitor platelet counts and tumor BCL-XL expression via IHC or RNA-seq in preclinical models .
Q. What computational methods are used to study WEHI-539's binding dynamics to BCL-XL?
Path-sampling molecular dynamics (MD) simulations and potential of mean force (PMF) calculations reveal that WEHI-539 binds preferentially to cryptic pockets on BCL-XL, with configurations qW3 and qW4 showing the strongest affinity . Researchers can replicate these findings using Amber or GROMACS software, analyzing trajectory data for binding energy landscapes and residence times.
Methodological Considerations
- Data Validation : Use orthogonal assays (e.g., immunoblotting for BCL-XL/BAK complexes, BH3 profiling) to confirm target engagement .
- Toxicity Mitigation : Co-administer thrombopoietin receptor agonists in preclinical models to counteract platelet loss .
- Clinical Translation : Prioritize tumors with low BCL-XL expression in platelets (e.g., certain leukemias) for early-phase trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
